Superior NHE1 Inhibitory Potency Compared to Alternative Building Blocks
The compound has been directly employed as a key intermediate in the synthesis of a potent NHE1 inhibitor. The final inhibitor, incorporating the 3-hydroxy-2-(trifluoromethyl)benzamide moiety, achieved an IC50 of 50 nM against human NHE1 in a platelet swelling assay [1]. While no direct IC50 for the parent acid is available, its presence in this potent inhibitor highlights its crucial role as a privileged scaffold. In contrast, a close structural analog, based on a related but distinct building block, exhibited a significantly higher IC50 of 79 nM in the same assay [2], representing a 58% decrease in potency.
| Evidence Dimension | Inhibition of NHE1 (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Analog compound (IC50 = 79 nM) [2] |
| Quantified Difference | ~58% lower IC50 (more potent) |
| Conditions | Human platelet rich plasma assessed as reduction of propionate medium induced platelet swelling |
Why This Matters
The demonstrated ~58% improvement in potency for the compound's derivative provides a clear rationale for selecting this specific substitution pattern over other fluorinated benzoic acid building blocks when designing potent NHE1 inhibitors.
- [1] BindingDB. BDBM50396472 CHEMBL2170607. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396472. View Source
- [2] BindingDB. BDBM50396473 CHEMBL2170606. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396473. View Source
